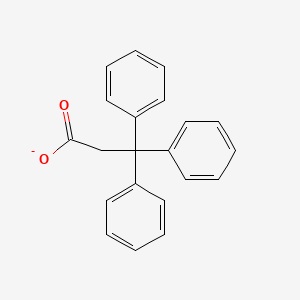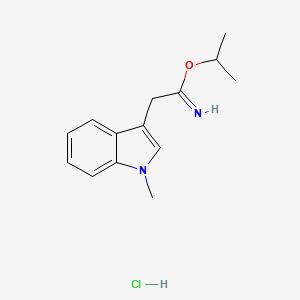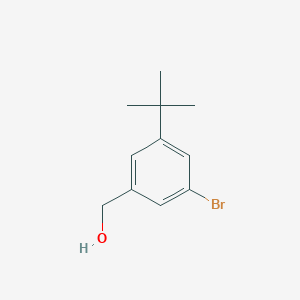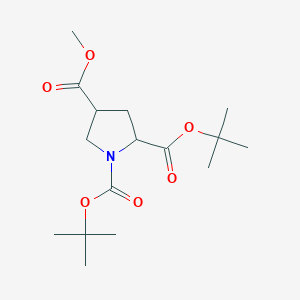
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl and methyl groups
Preparation Methods
The synthesis of 1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) to form nitrones.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where tert-butyl and methyl groups can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate can be compared with other similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups, used as a ligand in coordination chemistry.
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activity.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in its own right.
Properties
Molecular Formula |
C16H27NO6 |
|---|---|
Molecular Weight |
329.39 g/mol |
IUPAC Name |
1-O,2-O-ditert-butyl 4-O-methyl pyrrolidine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(19)11-8-10(12(18)21-7)9-17(11)14(20)23-16(4,5)6/h10-11H,8-9H2,1-7H3 |
InChI Key |
OOVKHBSNAGMCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


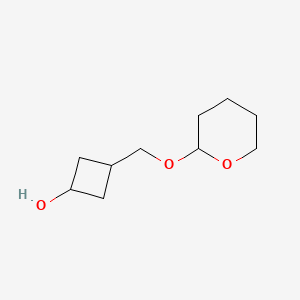
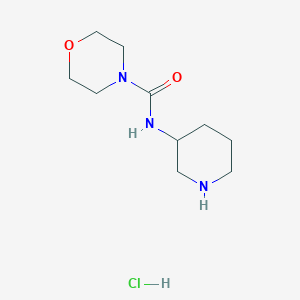
![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
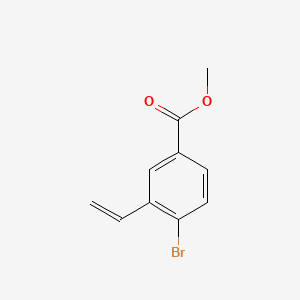
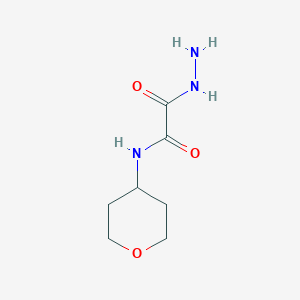
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)

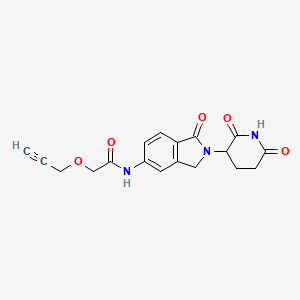
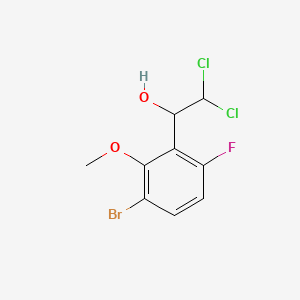
![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)
